molecular formula C6H6F2N2 B13514528 (2,3-Difluoropyridin-4-yl)methanamine

(2,3-Difluoropyridin-4-yl)methanamine

Katalognummer: B13514528
Molekulargewicht: 144.12 g/mol
InChI-Schlüssel: BUQZUYVKZJVILW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,3-Difluoropyridin-4-yl)methanamine is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is characterized by the presence of two fluorine atoms on the pyridine ring, which significantly influences its chemical behavior and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Difluoropyridin-4-yl)methanamine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2,3-difluoropyridine with formaldehyde and ammonia under controlled conditions to yield the desired amine .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: (2,3-Difluoropyridin-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyridines, N-oxides, and reduced amine derivatives .

Wissenschaftliche Forschungsanwendungen

(2,3-Difluoropyridin-4-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Wirkmechanismus

The mechanism of action of (2,3-Difluoropyridin-4-yl)methanamine involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to fully elucidate these mechanisms .

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to its analogs, (2,3-Difluoropyridin-4-yl)methanamine exhibits unique reactivity due to the specific positioning of the fluorine atoms.

Eigenschaften

Molekularformel

C6H6F2N2

Molekulargewicht

144.12 g/mol

IUPAC-Name

(2,3-difluoropyridin-4-yl)methanamine

InChI

InChI=1S/C6H6F2N2/c7-5-4(3-9)1-2-10-6(5)8/h1-2H,3,9H2

InChI-Schlüssel

BUQZUYVKZJVILW-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C(=C1CN)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.